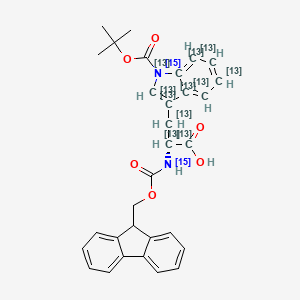

Fmoc-Trp(Boc)-OH-13C11,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H30N2O6 |

|---|---|

Molecular Weight |

539.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl](1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1/i8+1,9+1,10+1,15+1,16+1,17+1,19+1,20+1,26+1,27+1,28+1,32+1,33+1 |

InChI Key |

ADOHASQZJSJZBT-FVSPUPDKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[15N]1[13CH]=[13C]([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21)[13CH2][13C@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Fmoc-Trp(Boc)-OH-13C11,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Trp(Boc)-OH and its stable isotope-labeled counterpart, Fmoc-Trp(Boc)-OH-13C11,15N2, focusing on their molecular weights, the methodologies for their determination, and their applications in advanced scientific research.

Core Compound Data

The precise molecular weight of these compounds is fundamental to their application, particularly in quantitative proteomics and peptide synthesis. The integration of stable isotopes results in a defined mass shift, which is critical for mass spectrometry-based analyses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Trp(Boc)-OH | C₃₁H₃₀N₂O₆ | 526.58[][2][3] |

| Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | C₂₀¹³C₁₁H₃₀¹⁵N₂O₆ | 539.49[4][5][6] |

Experimental Protocols: Molecular Weight Determination

The definitive method for determining the molecular weight of protected amino acids and their isotopically labeled analogs is mass spectrometry. This technique offers high accuracy and sensitivity, allowing for the precise measurement of molecular masses.

Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines the general steps for determining the molecular weight of a compound like this compound using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[7][8]

1. Sample Preparation:

-

Dissolution: Dissolve a small amount of the analyte (this compound) in a suitable solvent. The choice of solvent depends on the ionization technique. For ESI, a mixture of water and acetonitrile with a small amount of formic acid is common. For MALDI, the analyte is mixed with a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) that absorbs laser energy.

-

Dilution: Prepare a dilute solution of the analyte, typically in the low micromolar to nanomolar concentration range.

-

Desalting: If the sample contains salts, it is crucial to desalt it prior to mass spectrometry analysis to avoid interference with ionization and signal suppression. This can be done using techniques like solid-phase extraction.

2. Instrument Calibration:

-

Calibrate the mass spectrometer using a standard of known molecular weight that is close to the expected molecular weight of the analyte. This ensures high mass accuracy.

3. Data Acquisition:

-

Ionization:

-

ESI: The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary tip, causing the liquid to nebulize into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

-

MALDI: The analyte-matrix mixture is spotted onto a target plate and allowed to crystallize. The plate is then inserted into the mass spectrometer's vacuum chamber. A pulsed laser is fired at the crystals, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions with minimal fragmentation.[9]

-

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap, Quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

4. Data Analysis:

-

The molecular weight of the compound is determined from the m/z value of the most abundant isotopic peak in the mass spectrum. For singly charged ions, the m/z value is equivalent to the molecular weight. For multiply charged ions, which are common in ESI, the molecular weight can be calculated from the m/z values of the different charge states. High-resolution mass spectrometers can provide mass accuracy to within a few parts per million (ppm).[10]

Applications and Workflows

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Trp(Boc)-OH is a critical reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly for peptides containing both tryptophan and arginine. The Boc protecting group on the indole nitrogen of tryptophan prevents side reactions during the acidic cleavage step, leading to higher purity and yield of the final peptide.[2][4][11]

Quantitative Proteomics using Stable Isotope Labeling

This compound is an ideal reagent for use in quantitative proteomics studies, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC). In this approach, cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) amino acid. This leads to the incorporation of the respective amino acid into all newly synthesized proteins. When the "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry, the relative abundance of a protein between the two samples can be accurately quantified by comparing the signal intensities of the peptide pairs that differ only by the mass of the incorporated stable isotopes.[][12]

References

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. liverpool.ac.uk [liverpool.ac.uk]

- 6. ajpamc.com [ajpamc.com]

- 7. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 8. How to Determine the Molecular Weight and Amino Acid Residues of a Protein? Is Experimental Detection Necessary? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]

- 10. msf.ucsf.edu [msf.ucsf.edu]

- 11. nbinno.com [nbinno.com]

- 12. academic.oup.com [academic.oup.com]

Applications of 13C and 15N Labeled Tryptophan: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan is an essential amino acid critical for protein synthesis and serves as a precursor to a host of bioactive molecules that regulate pivotal physiological processes, including immune responses and neurotransmission.[1] Its metabolism is primarily funneled through three main routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely dependent on gut microbiota.[1] The vast majority, over 95%, of free tryptophan is catabolized via the kynurenine pathway, making it a central focus in biomedical research.[1][2]

Stable isotope-labeled tryptophan, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has become an indispensable tool for quantitatively interrogating these complex metabolic networks. By introducing tryptophan molecules in which specific atoms have been replaced with their heavier, non-radioactive isotopes, researchers can trace their journey through various biochemical transformations. This technique, known as stable isotope tracing or metabolic flux analysis, allows for the precise measurement of the rates (fluxes) of metabolic pathways, providing a dynamic view of cellular activity that is unattainable through the measurement of static metabolite concentrations alone. This guide details the core applications, experimental methodologies, and data interpretation associated with the use of ¹³C and ¹⁵N labeled tryptophan.

Core Applications

The use of ¹³C and ¹⁵N labeled tryptophan provides a powerful lens to examine cellular and systemic metabolism, with primary applications in metabolic flux analysis and protein turnover studies.

-

Metabolic Flux Analysis (MFA): ¹³C-labeled tryptophan is a cornerstone of MFA studies aimed at quantifying the activity of the kynurenine and serotonin pathways.[1][2] By measuring the rate of incorporation of ¹³C atoms into downstream metabolites, researchers can determine the flux through key enzymes like Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the kynurenine pathway.[1] This is particularly crucial in fields like oncology and immunology, where dysregulation of the kynurenine pathway is a known mechanism of immune evasion in tumors.

-

Protein Synthesis and Turnover Studies: ¹⁵N-labeled tryptophan, often as part of a mixture of ¹⁵N-labeled amino acids, is used to measure the synthesis and degradation rates of proteins.[3] In dynamic SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or in vivo labeling experiments, the rate at which heavy nitrogen is incorporated into the proteome provides a direct measure of protein synthesis, while the rate of its disappearance following a switch to unlabeled media reflects the degradation rate. These studies are critical for understanding protein homeostasis in various physiological and pathological states.

-

Diagnostic and Clinical Biomarker Discovery: Isotope-based tests, such as the ¹³C-Tryptophan Breath Test, offer non-invasive methods to assess whole-body tryptophan metabolism.[1][4] These tests can identify alterations in metabolic pathways associated with diseases like major depressive disorder, providing potential diagnostic biomarkers and insights into pathophysiology.[1][4]

Key Metabolic Pathways of Tryptophan

Tryptophan's metabolic fate is primarily decided by two major pathways, each leading to functionally distinct molecules.

-

The Kynurenine Pathway: Accounting for approximately 95% of tryptophan degradation, this pathway is initiated by the enzymes IDO1 and TDO.[1][2] It produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid, before ultimately contributing to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1]

-

The Serotonin Pathway: While accounting for only about 1% of tryptophan metabolism, this pathway is vital for neuroscience.[2] It leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[1]

Below is a diagram illustrating the major metabolic fates of Tryptophan.

Quantitative Data Presentation

Stable isotope tracing allows for precise quantification of metabolic shifts. The following tables summarize quantitative data from studies utilizing labeled tryptophan.

Table 1: ¹³C-Tryptophan Breath Test Results in Major Depressive Disorder (MDD)

This table presents data from a study assessing kynurenine pathway activity in patients with MDD compared to healthy controls using an oral administration of 150 mg of L-[1-¹³C]tryptophan. The exhaled ¹³CO₂/¹²CO₂ ratio was monitored for 180 minutes.[1][4]

| Parameter | Healthy Controls (n=24) | MDD Patients (n=18) | p-value |

| Cₘₐₓ (%) | 3.5 ± 1.2 | 5.2 ± 2.2 | 0.002 |

| Tₘₐₓ (min) | 77.5 ± 21.3 | 77.5 ± 25.4 | 0.58 |

| AUC (%*min) | 358.8 ± 123.0 | 525.6 ± 223.1 | 0.008 |

| CRR₀₋₁₈₀ (%) | 1.8 ± 0.6 | 2.7 ± 1.1 | 0.004 |

Data are presented as mean ± standard deviation. Cₘₐₓ: maximal Δ¹³CO₂; Tₘₐₓ: time to reach Cₘₐₓ; AUC: area under the Δ¹³CO₂-time curve; CRR₀₋₁₈₀: cumulative recovery rate during the 180 min test. P-values indicate significant increases in kynurenine pathway metabolism in the MDD group.[1][4]

Table 2: Representative In Vivo Protein Half-Lives in Mouse Tissues

This table shows a selection of protein half-lives determined in various mouse tissues using stable isotope labeling with a diet containing ¹³C₆, ¹⁵N₂-lysine. This method allows for the determination of tissue- and protein-specific turnover rates.

| Protein | Tissue | Half-Life (Days) |

| Anxa6 | Adrenal Gland | 7.4 |

| Myh4 | Skeletal Muscle | 33.1 |

| Myh4 | Mucosa | 5.1 |

| Col1a1 | Aorta | 117.4 |

| Col1a1 | Skin | 33.1 |

| Alb | Liver | 2.5 |

| Hba | Blood | 20.9 |

Data adapted from a comprehensive atlas of protein turnover rates in mouse tissues. Half-lives represent the time required for 50% of the protein pool to be replaced. These values highlight the vast dynamic range of protein stability across different tissues.

Detailed Experimental Protocols

The following sections provide detailed methodologies for typical experiments utilizing labeled tryptophan.

Protocol 1: In Vitro ¹³C-Tryptophan Metabolic Flux Analysis

This protocol outlines a general workflow for tracing the metabolism of ¹³C-labeled tryptophan through the kynurenine pathway in cultured mammalian cells using LC-MS/MS.

1. Cell Culture and Seeding:

- Culture mammalian cells (e.g., cancer cell lines, immune cells) in standard growth medium to ~80% confluency.

- Seed cells into multi-well plates (e.g., 6-well plates) at a density that will allow for reaching ~75-80% confluency on the day of the experiment. Allow cells to adhere and recover overnight.

2. Preparation of Labeling Medium:

- Prepare custom cell culture medium that is identical to the standard growth medium but lacks tryptophan.

- Supplement this medium with a known concentration of ¹³C-labeled tryptophan (e.g., U-¹³C₁₁,¹⁵N₂-L-tryptophan). The concentration should be similar to that in the standard medium to avoid metabolic artifacts.

- Ensure all other components, including dialyzed fetal bovine serum (if required), are present.

3. Isotope Labeling:

- Aspirate the standard growth medium from the cell culture plates.

- Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

- Add the pre-warmed ¹³C-tryptophan labeling medium to the cells.

- Incubate the cells for a specific duration. The time required to reach isotopic steady state varies by pathway; for the TCA cycle and related amino acid metabolism, 2-24 hours is a typical range.[1] A time-course experiment is recommended to determine the optimal labeling time.

4. Metabolite Extraction:

- At the end of the labeling period, rapidly aspirate the medium.

- Immediately place the plate on dry ice and add a pre-chilled extraction solvent, typically 80% methanol in water, to quench all enzymatic activity.[5]

- Scrape the cells in the cold solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.[5]

- Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[5]

- Centrifuge the samples at high speed (e.g., >13,000 g) for 10-15 minutes at 4°C to pellet protein and cell debris.[5]

- Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

5. Sample Analysis by LC-MS/MS:

- Dry the metabolite extract, for example, using a vacuum concentrator.

- Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).

- Inject the sample into an LC-MS/MS system.

- Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution.

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Example Gradient: Start at 2% B, ramp to 50% B over 2 minutes, then to 100% B over 2 minutes, hold for 1 minute, and re-equilibrate at 2% B.[6]

- Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

- Define MRM transitions for the unlabeled (light) and ¹³C-labeled (heavy) versions of tryptophan and its key metabolites (e.g., kynurenine).

- Example MRM Transitions (Q1/Q3):

- Tryptophan: 205.2 / 146.2[6]

- Kynurenine: 209.1 / 94.1[6]

- ¹³C₁₁-Kynurenine: 220.1 / 105.1 (Predicted, requires empirical optimization)

- 3-Hydroxykynurenine: 225.1 / 110.0[6]

6. Data Analysis:

- Integrate the peak areas for each light and heavy isotopologue.

- Correct for the natural abundance of ¹³C.

- Calculate the fractional enrichment of ¹³C in each metabolite pool.

- Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and calculate pathway fluxes.

Protocol 2: In Vivo Protein Turnover Analysis using ¹⁵N-Labeling

This protocol describes a method for measuring protein turnover rates in a mouse model by switching from a ¹⁵N-labeled diet to an unlabeled diet.

1. Animal Labeling:

- Acclimate mice to a specialized diet.

- Provide mice with a diet where the sole protein or amino acid source (e.g., spirulina or a specific amino acid like lysine) is fully labeled with ¹⁵N.[3]

- Maintain mice on this diet for an extended period (e.g., two generations) to achieve high (>95%) and uniform ¹⁵N enrichment across all tissues, including those with slow protein turnover like the brain.[3]

2. Chase Period:

- At time zero (t=0), switch the mice from the ¹⁵N-labeled diet to an identical diet containing only natural abundance (¹⁴N) amino acids.

- Harvest tissues from cohorts of mice at various time points after the diet switch (e.g., 0, 3, 7, 14, 30, 60 days).

- Flash-freeze the collected tissues immediately in liquid nitrogen and store at -80°C.

3. Protein Extraction and Digestion:

- Homogenize the frozen tissue samples in a suitable lysis buffer containing protease inhibitors.

- Quantify the total protein concentration (e.g., using a Bradford or BCA assay).

- Take a fixed amount of protein from each sample (e.g., 100 µg).

- Perform in-solution or filter-aided sample preparation (FASP) digestion. This involves:

- Reduction of disulfide bonds (e.g., with DTT).

- Alkylation of free cysteines (e.g., with iodoacetamide).

- Digestion with a protease (e.g., Trypsin or Lys-C) overnight to generate peptides.

4. LC-MS/MS Analysis:

- Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.

- The LC system separates the complex peptide mixture over a long gradient (e.g., 90-120 minutes).

- The mass spectrometer operates in a data-dependent acquisition (DDA) mode, acquiring high-resolution MS1 scans followed by MS2 fragmentation scans of the most abundant precursor ions.

5. Data Analysis and Turnover Calculation:

- Use a proteomics software suite (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of the "heavy" (¹⁵N-containing) and "light" (¹⁴N-containing) versions of each peptide at every time point.

- The fraction of the heavy form remaining at time t is calculated as: Fraction Heavy = Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light)).

- Fit the decay of the "Fraction Heavy" over time for each protein to a one-phase exponential decay model: Y = (Y0 - Plateau) * exp(-K * x) + Plateau.

- The degradation rate constant (kdeg) is determined from the fit.

- Calculate the protein half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k_deg.

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex biological and experimental processes.

Conclusion

The application of ¹³C and ¹⁵N labeled tryptophan has fundamentally advanced our ability to probe the complexities of metabolism and protein dynamics. These stable isotope tracers enable precise, quantitative measurements of pathway fluxes and protein turnover rates, offering insights into cellular function in both health and disease. From elucidating the role of the kynurenine pathway in cancer immunity to identifying metabolic biomarkers for neurological disorders and defining the lifespan of proteins in various tissues, labeled tryptophan is a versatile and powerful tool. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to leverage these techniques in their own investigations, paving the way for new discoveries and therapeutic strategies.

References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbio.princeton.edu [molbio.princeton.edu]

- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled amino acid derivative crucial for the synthesis of peptides intended for advanced analytical studies. The incorporation of ¹³C and ¹⁵N isotopes into the tryptophan residue provides a powerful tool for quantitative proteomics, metabolic profiling, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[][2] The Fmoc group on the α-amine allows for its use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy, while the Boc group protects the indole side chain of tryptophan, preventing unwanted side reactions during synthesis.[3][4] These application notes provide detailed protocols for the efficient and successful incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into synthetic peptides.

Applications

The use of peptides containing ¹³C and ¹⁵N labeled tryptophan offers significant advantages in various research and development areas:

-

Quantitative Proteomics: Peptides labeled with stable isotopes serve as internal standards in mass spectrometry-based quantification, enabling precise measurement of protein expression levels.[2][5]

-

NMR Spectroscopy: The magnetic properties of ¹³C and ¹⁵N nuclei allow for advanced NMR studies to determine the three-dimensional structure and dynamics of peptides and proteins in solution.[6]

-

Metabolic Labeling and Flux Analysis: Tracking the incorporation of labeled amino acids into proteins provides insights into metabolic pathways and protein turnover rates.[]

-

Drug Discovery and Development: Labeled peptides can be used in binding assays and to study drug-target interactions with high sensitivity and specificity.

Experimental Protocols

The following protocols outline the key steps for the use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in manual or automated solid-phase peptide synthesis.

Resin Selection and Preparation

The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.

-

For C-terminal acids: Wang resin or 2-Chlorotrityl chloride resin are commonly used.[7]

-

For C-terminal amides: Rink Amide resin or PAL resin are suitable choices.[8][9]

Protocol: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]

-

After swelling, drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol: Fmoc Group Removal

-

Add a 20% solution of piperidine in DMF to the swollen resin.[10][11]

-

Agitate the mixture for 5-10 minutes at room temperature.[7]

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

This is the core step where the labeled tryptophan is incorporated into the peptide sequence. The use of a coupling agent is necessary to activate the carboxylic acid group of the amino acid.

Protocol: Amino Acid Coupling

-

Dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[12][13]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[12]

-

To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.

-

After the reaction is complete, drain the coupling solution and wash the resin extensively with DMF.

Repetitive Cycles

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes all side-chain protecting groups, including the Boc group from the tryptophan residue.

Protocol: Cleavage and Global Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with dichloromethane (DCM).

-

Dry the resin under a stream of nitrogen or under vacuum.[14]

-

Prepare a cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers in this cocktail protect the tryptophan indole ring from re-attachment of carbocations generated during deprotection.[14]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final labeled peptide should be confirmed by mass spectrometry and analytical HPLC.

Data Presentation

| Parameter | Recommended Value/Range | Notes |

| Resin Swelling Time | 30-60 minutes | Essential for optimal reaction kinetics. |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | A widely used and effective reagent.[10][11] |

| Fmoc Deprotection Time | 2 x 5-10 minutes | Two shorter treatments are generally more effective than one long one. |

| Amino Acid Equivalents | 3-5 | Relative to the resin loading capacity. |

| Coupling Agent Equivalents | 0.95 (relative to amino acid) | Common choices include HBTU, HATU, DIC/HOBt.[12] |

| Base (DIPEA) Equivalents | 2 (relative to amino acid) | |

| Coupling Time | 1-2 hours | Reaction completion should be monitored (e.g., Kaiser test).[12] |

| Cleavage Cocktail | Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) | Specifically recommended for Trp-containing peptides to prevent side reactions.[14] |

| Cleavage Time | 2-4 hours |

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Amino acid activation and coupling step in SPPS.

Caption: Final cleavage and deprotection workflow.

References

- 2. shoko-sc.co.jp [shoko-sc.co.jp]

- 3. altabioscience.com [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bot Detection [iris-biotech.de]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Application Notes and Protocols: Incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into Synthetic Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stable isotope-labeled peptides are indispensable tools in quantitative proteomics, metabolic studies, and as internal standards for mass spectrometry-based assays.[1][] The Absolute Quantification (AQUA) method, for instance, utilizes synthetic peptides with incorporated stable isotopes to precisely determine protein concentrations in complex biological samples.[1] This document provides a detailed protocol for the incorporation of the isotopically labeled amino acid, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, into custom peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of tryptophan where the indole ring and the backbone are enriched with eleven ¹³C atoms and two ¹⁵N atoms. The Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the indole side chain is protected by the acid-labile tert-Butoxycarbonyl (Boc) group.[3][4] This dual protection scheme is fully compatible with the widely used Fmoc/tBu orthogonal synthesis strategy.[5][6] The Boc group on the tryptophan side chain is crucial for preventing modification of the electron-rich indole ring by cationic species generated during the final acid-mediated cleavage step.[7][8]

Experimental Protocols

Materials and Reagents

The following is a general list of materials and reagents required. Specific quantities will vary based on the synthesis scale.

| Reagent/Material | Purpose | Grade |

| Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | Labeled Amino Acid | Synthesis Grade (>99% isotopic enrichment) |

| Other Fmoc-amino acids | Peptide Building Blocks | Synthesis Grade |

| Rink Amide or Wang Resin | Solid Support | 100-200 mesh, ~0.5-1.0 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Solvent | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Solvent | ACS Grade |

| Piperidine | Fmoc Deprotection Reagent | ACS Grade |

| HBTU/HATU/TBTU | Coupling Activator | Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Base for Coupling | Peptide Synthesis Grade |

| Trifluoroacetic acid (TFA) | Cleavage and Deprotection | Reagent Grade |

| Triisopropylsilane (TIS) | Scavenger | Reagent Grade |

| 1,2-Ethanedithiol (EDT) | Scavenger | Reagent Grade |

| Diethyl ether or MTBE | Peptide Precipitation | ACS Grade |

| Acetonitrile (ACN) | HPLC Solvent | HPLC Grade |

| Water | HPLC Solvent | HPLC Grade |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminus and proceeding to the N-terminus.[8][9]

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Synthesis Steps

-

Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale) into a reaction vessel.[10]

-

Swell the resin in DMF for 1 hour.[10]

-

Drain the DMF.

-

Perform the first Fmoc deprotection by adding 20% (v/v) piperidine in DMF and agitating for 20-30 minutes.[4]

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

For coupling the first amino acid (the C-terminal residue), pre-activate it by dissolving 3-5 equivalents of the Fmoc-amino acid and an equimolar amount of activator (e.g., HBTU) in DMF. Add 2 equivalents of DIPEA per equivalent of activator.[11]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[12]

-

Confirm coupling completion with a Kaiser test (should be negative).

-

Drain and wash the resin with DMF.

This step follows the general coupling cycle.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 20-30 minutes.[4] The deprotection mechanism involves a β-elimination reaction.[13]

-

Wash: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

-

Prepare the activation solution: In a separate vial, dissolve 3 equivalents of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and 2.9 equivalents of HBTU (or another suitable activator) in DMF.

-

Add 6 equivalents of DIPEA to the activation solution and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the peptide-resin.

-

Agitate the reaction vessel for 1.5 to 4 hours at room temperature.

-

-

Wash: Drain the coupling solution and wash the resin with DMF (3-5 times). Perform a Kaiser test to ensure the reaction has gone to completion (a negative test indicates a complete reaction).

Repeat the deprotection, wash, and coupling steps for all subsequent amino acids in the sequence. After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above. Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Cleavage and Global Deprotection

Cleavage from the resin and removal of all acid-labile side-chain protecting groups (including the Boc group on tryptophan) occurs simultaneously using a strong acid cocktail.[14] The choice of scavengers is critical to prevent alkylation of the sensitive tryptophan indole ring.[7][14]

Caption: Schematic of the cleavage and global deprotection step.

Recommended Cleavage Cocktail for Trp-containing Peptides (Reagent K): [14][15]

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Protocol:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Prepare the cleavage cocktail fresh. For every 1 gram of resin, use approximately 10-15 mL of the cocktail.[14]

-

Add the cocktail to the resin and agitate at room temperature for 2-4 hours. Note: To minimize potential side reactions with tryptophan, cleavage time should be kept to the minimum necessary for complete deprotection.[7]

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether or MTBE.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Typical Synthesis and Purification Parameters

| Parameter | Typical Value/Range | Notes |

| Synthesis Scale | 0.05 - 0.25 mmol | Standard laboratory scale. |

| Amino Acid Excess | 3 - 5 equivalents | Ensures high coupling efficiency. |

| Coupling Time | 1.5 - 4 hours | Sequence-dependent; can be monitored by Kaiser test. |

| Fmoc Deprotection Time | 20 - 30 minutes | Standard for 20% piperidine in DMF. |

| Cleavage Time | 2 - 4 hours | Minimize time for Trp-containing peptides.[7] |

| Crude Peptide Purity | 50 - 80% | Varies greatly with peptide length and sequence. |

| Final Purity (Post-HPLC) | >95% | Target for most applications.[16] |

| Isotopic Incorporation | >99% | Expected for chemically synthesized peptides using enriched amino acids.[1] |

Purification and Analysis

Peptide Purification by RP-HPLC

Crude synthetic peptides must be purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to remove impurities such as truncated or deletion sequences.[9][17]

Protocol:

-

Solubilization: Dissolve the crude peptide in a suitable solvent, often a small amount of the initial HPLC mobile phase (e.g., 5-10% ACN in water with 0.1% TFA).

-

Column: Use a C18 reversed-phase column suitable for peptide separations.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient: Run a linear gradient from low to high percentage of Solvent B to elute the peptide. A typical scouting gradient is 5-95% B over 30-60 minutes.[9][18]

-

Detection: Monitor the elution profile at 215-220 nm, which corresponds to the peptide bond absorbance.[19]

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Analysis and Pooling: Analyze the purity of each collected fraction by analytical HPLC and/or mass spectrometry. Pool the fractions that meet the desired purity level (e.g., >95%).[16]

-

Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a fluffy white powder.[18]

Quality Control by Mass Spectrometry

Mass spectrometry (MS) is essential to confirm the identity of the synthesized peptide and verify the successful incorporation of the ¹³C and ¹⁵N labels.

Protocol:

-

Prepare a dilute solution of the purified peptide.

-

Analyze the sample using MALDI-TOF or ESI-LC-MS.

-

Verification: Compare the observed molecular weight with the theoretical molecular weight calculated for the peptide containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. The mass difference compared to the unlabeled peptide should correspond to the number of incorporated heavy atoms.

-

Purity Assessment: The mass spectrum will also reveal the presence of any peptide-related impurities. High-resolution MS can be used to analyze the isotopic distribution and confirm the enrichment level.[20][21]

Table 2: Expected Mass Shifts for Labeled Tryptophan

| Isotope | Natural Abundance Mass (Da) | Labeled Mass (Da) | Mass Increase (Da) |

| ¹²C | 12.0000 | ||

| ¹³C | 13.0034 | ||

| ¹⁴N | 14.0031 | ||

| ¹⁵N | 15.0001 | ||

| Unlabeled Trp Residue (C₁₁H₁₀N₂) | 186.0793 | ||

| Labeled Trp Residue (¹³C₁₁H₁₀¹⁵N₂) | 199.0830 | +13.0037 |

References

- 1. cpcscientific.com [cpcscientific.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. altabioscience.com [altabioscience.com]

- 5. biosynth.com [biosynth.com]

- 6. Bot Detection [iris-biotech.de]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. peptide.com [peptide.com]

- 9. lcms.cz [lcms.cz]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bot Detection [iris-biotech.de]

- 15. peptide.com [peptide.com]

- 16. agilent.com [agilent.com]

- 17. agilent.com [agilent.com]

- 18. peptide.com [peptide.com]

- 19. altabioscience.com [altabioscience.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Deprotection of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled amino acid derivative crucial for the synthesis of peptides and proteins in various research and development applications. The isotopic labeling provides a powerful tool for quantitative proteomics, metabolic studies, and the elucidation of drug mechanisms of action without the need for radioactive materials.[1][][3] The use of both Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection and Boc (tert-butyloxycarbonyl) for indole side-chain protection offers an orthogonal strategy essential for modern solid-phase peptide synthesis (SPPS).[4]

The Boc group on the tryptophan indole is particularly important as it minimizes side reactions during the acidic conditions of cleavage from the resin, especially in sequences containing arginine.[5][6] This document provides detailed protocols for the sequential deprotection of the Fmoc and Boc groups from Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ during SPPS. The chemical reactivity of the isotopically labeled amino acid is identical to its unlabeled counterpart; therefore, the following protocols are applicable to both.

Deprotection Strategies: An Overview

The deprotection of Fmoc-Trp(Boc)-OH involves a two-stage process that is fundamental to its application in SPPS:

-

Fmoc Group Removal: This is a repetitive step performed after each amino acid coupling. It is achieved under basic conditions, typically using piperidine, to expose the α-amino group for the subsequent coupling reaction.[7]

-

Boc Group and Resin Cleavage: This is the final step where the synthesized peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups, including the Boc group on the tryptophan, are removed. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[8]

The following sections provide detailed protocols and quantitative data for these deprotection methods.

Data Presentation: Comparison of Deprotection Methods

| Protecting Group | Reagent(s) | Concentration | Reaction Time | Temperature | Typical Efficiency | Key Considerations |

| Fmoc | Piperidine in DMF | 20% (v/v) | 2-10 minutes | Room Temperature | >99% | Standard and widely used.[9] Can cause aspartimide formation in sensitive sequences.[6] |

| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | 1-5 minutes | Room Temperature | >99% | Faster than piperidine alone.[9][10] Useful for sterically hindered couplings. DBU is non-nucleophilic.[10] | |

| Boc | TFA/DCM | 25-50% (v/v) | 30-120 minutes | Room Temperature | >95% | Standard for Boc deprotection in solution phase.[11] Not typically used for final cleavage in Fmoc-SPPS. |

| TFA/H₂O/TIS | 95:2.5:2.5 (v/v) | 1-3 hours | Room Temperature | >90% | A common "cleavage cocktail" for final deprotection and resin cleavage. TIS acts as a scavenger. | |

| Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) | 82.5:5:5:5:2.5 (v/v) | 1-4 hours | Room Temperature | >90% | A more robust cleavage cocktail with multiple scavengers to prevent side reactions, especially with Cys, Met, and Trp. |

Experimental Protocols

Protocol 1: Fmoc Group Deprotection

This protocol details the removal of the Nα-Fmoc group from the peptide-resin during SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF. To prepare 100 mL, add 20 mL of piperidine to 80 mL of DMF.

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes.

-

Initial Deprotection: Drain the DMF and add the deprotection solution (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2 minutes.[9]

-

Filtration: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 5-10 minutes at room temperature.[9]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step.

Protocol 2: Final Cleavage and Boc Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups, including the Boc group from tryptophan.

Materials:

-

Peptide-resin (fully synthesized)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5 v/v/v). Caution: Prepare in a fume hood. TFA is highly corrosive.

Procedure:

-

Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

-

Washing: Wash the resin with DCM (3 times) to remove any residual DMF and then dry the resin under a stream of nitrogen or in vacuo for 15-30 minutes.

-

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Reaction: Stopper the vessel and allow the reaction to proceed at room temperature for 1-3 hours with occasional swirling. The resin may change color.[12]

-

Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

-

Washing the Precipitate: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic byproducts.[12]

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Deprotection in SPPS

References

- 1. Benefits of Stable Isotope Labelling in Biochemistry Research - ..I-PROD-1-CIIProd_153 [diagnosticsworldnews.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. genscript.com [genscript.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Coupling in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient incorporation of the isotopically labeled amino acid Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). The information presented is intended to enable researchers to optimize coupling conditions, monitor reaction efficiency, and successfully synthesize high-purity, isotopically labeled peptides for use in various research and drug development applications, such as NMR studies and mass spectrometry-based proteomics.[1][2]

Introduction to Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in SPPS

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of the amino acid tryptophan, labeled with carbon-13 and nitrogen-15 isotopes.[] This stable isotope labeling allows for the sensitive detection and quantification of peptides in complex biological samples.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Boc (tert-butyloxycarbonyl) group protects the indole side chain of tryptophan, preventing unwanted side reactions during peptide synthesis.[4] SPPS is a widely used technique for the chemical synthesis of peptides, where the peptide chain is assembled stepwise while attached to an insoluble solid support.[5]

Key Considerations for Coupling Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

The successful incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into a growing peptide chain depends on several factors, including the choice of coupling reagents, reaction conditions, and monitoring of the coupling efficiency. Due to the increased molecular weight and potential for subtle electronic effects from the isotopic labels, optimization of standard SPPS protocols may be necessary to achieve high coupling yields.

Coupling Reagents

A variety of coupling reagents can be used to facilitate the formation of the peptide bond. The choice of reagent can impact the reaction rate, efficiency, and the potential for side reactions. Common coupling reagents for Fmoc-SPPS include:

-

Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and improve efficiency.

-

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents.

For the coupling of the bulky Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, the use of a high-efficiency onium salt-based coupling reagent such as HATU or HCTU is recommended to ensure complete and rapid reaction.

Monitoring Coupling Efficiency

To ensure the complete incorporation of the labeled tryptophan residue, it is crucial to monitor the coupling reaction. Incomplete coupling will lead to the formation of deletion sequences, which can be difficult to separate from the target peptide.[6] Several methods can be employed to assess coupling completion:

-

Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling, and a recoupling step is necessary.[7]

-

TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting free primary amines.

-

Fmoc-Release UV Monitoring: The cleavage of the Fmoc protecting group with a piperidine solution releases dibenzofulvene, which has a strong UV absorbance. By quantifying the amount of Fmoc released after each coupling cycle, the yield of the previous coupling step can be estimated.[8]

Data Presentation: Coupling Efficiency

While specific quantitative data for the coupling efficiency of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is not extensively published, it is generally observed that isotopically labeled and bulky amino acids may require optimized conditions to achieve coupling efficiencies comparable to their unlabeled, smaller counterparts. The following table provides an illustrative comparison of expected coupling efficiencies under standard and optimized conditions.

| Amino Acid | Coupling Reagent | Coupling Time (Standard) | Estimated Coupling Efficiency (Standard) | Coupling Time (Optimized) | Estimated Coupling Efficiency (Optimized) |

| Fmoc-Ala-OH | HBTU/DIEA | 30 min | >99% | 30 min | >99.5% |

| Fmoc-Trp(Boc)-OH | HBTU/DIEA | 30 min | 98-99% | 60 min | >99% |

| Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | HATU/DIEA | 30 min | 97-98% | 90-120 min | >99% |

Note: The data in this table is illustrative and based on general principles of SPPS. Actual coupling efficiencies should be determined experimentally.

Experimental Protocols

Protocol 1: Manual SPPS Coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

This protocol describes a standard manual procedure for coupling the labeled tryptophan amino acid to a resin-bound peptide chain.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc deprotection)

-

SPPS reaction vessel

-

Shaker or vortexer

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid/HATU solution and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 90-120 minutes at room temperature. A longer coupling time is recommended for the isotopically labeled amino acid to ensure complete reaction.[9]

-

-

Monitoring Coupling Completion:

-

Take a small sample of the resin beads and wash them thoroughly with DMF.

-

Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step with freshly prepared activated amino acid solution.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

-

Proceed to the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection of the Labeled Peptide

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the resin in a fume hood.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

-

Drying:

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.[6]

-

Visualization of Workflows

Experimental Workflow for SPPS Coupling

Caption: Workflow for the coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in SPPS.

Logical Relationship for Optimizing Coupling Efficiency

Caption: Logical approach to optimizing the coupling of bulky labeled amino acids.

References

- 1. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 4. altabioscience.com [altabioscience.com]

- 5. jpt.com [jpt.com]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. Bot Detection [iris-biotech.de]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. shoko-sc.co.jp [shoko-sc.co.jp]

Application Notes and Protocols for Quantitative Proteomics Using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples. Stable isotope-labeled compounds are fundamental tools in mass spectrometry-based quantitative proteomics, providing the internal standards necessary for accurate and reproducible quantification.

This document provides detailed application notes and protocols for the use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ , a heavy-isotope-labeled and protected amino acid, in quantitative proteomics workflows. It is important to note that due to the presence of the Fmoc and Boc protecting groups, this reagent is not suitable for direct use in metabolic labeling of cells in culture (e.g., SILAC). Instead, its primary and most effective application is in the synthesis of isotopically labeled peptides , which then serve as internal standards for the absolute quantification of target proteins.

These synthesized heavy peptides, often referred to as "spike-in" standards, are of known concentration and are added to biological samples, such as cell lysates or plasma, during the sample preparation process. By comparing the mass spectrometry signal of the endogenous, "light" peptide (containing naturally abundant isotopes) to the signal of the spiked-in heavy peptide standard, researchers can achieve highly accurate and precise absolute quantification of the target protein.

Application I: Synthesis of a Heavy-Labeled Tryptophan-Containing Peptide Standard

The primary application of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is as a building block in Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the creation of a custom, isotopically labeled peptide that mirrors a target peptide of interest from a protein to be quantified.

Workflow for Labeled Peptide Synthesis

The synthesis of a stable isotope-labeled peptide standard is a multi-step process that involves the sequential addition of amino acids to a solid support resin. The use of Fmoc-protected amino acids ensures that the peptide chain is built in the correct sequence.

Caption: Workflow for Solid-Phase Peptide Synthesis of a Heavy-Labeled Peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a hypothetical tryptophan-containing peptide standard (e.g., Ac-Ala-Val-Trp-Gly-Leu-NH₂) using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)

-

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetic Anhydride

-

Pyridine

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes. Drain.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling (Fmoc-Leu-OH):

-

Dissolve Fmoc-Leu-OH (3 equivalents to resin capacity), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

(Optional) Perform a Kaiser test to confirm complete coupling.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:2:7) for 30 minutes. Wash with DMF and DCM.

-

Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for Fmoc-Gly-OH and Fmoc-Val-OH.

-

Incorporation of the Labeled Tryptophan:

-

Perform Fmoc deprotection as in step 2.

-

Couple Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ using the same procedure as in step 3.

-

-

Final Amino Acid Coupling and Acetylation:

-

Couple Fmoc-Ala-OH as in step 3.

-

Perform a final Fmoc deprotection (step 2).

-

To acetylate the N-terminus, treat the resin with the capping solution (acetic anhydride/pyridine/DMF) for 1 hour.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Quality Control:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.

-

Application II: Absolute Quantification of a Target Protein Using the Labeled Peptide Standard

Once the heavy-labeled peptide standard is synthesized, purified, and its concentration accurately determined (e.g., by amino acid analysis), it can be used for absolute quantification of the corresponding endogenous peptide in a complex biological sample.

Workflow for Absolute Quantification

This workflow outlines the steps for using the synthesized heavy peptide as a "spike-in" standard for targeted quantitative proteomics.

Caption: Workflow for Absolute Quantification using a Heavy-Labeled Peptide Standard.

Experimental Protocol: Targeted Quantification by LC-MS/MS

This protocol describes the use of the synthesized heavy peptide for the quantification of a target protein in a cell lysate sample.

Materials:

-

Cell lysate

-

Synthesized and quantified heavy-labeled tryptophan peptide standard

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

Formic acid

-

Acetonitrile

-

C18 desalting spin columns

-

LC-MS/MS system capable of targeted acquisition (e.g., Parallel Reaction Monitoring - PRM, or Multiple Reaction Monitoring - MRM)

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in a suitable buffer and extract total protein.

-

Determine the total protein concentration using a BCA assay or similar method.

-

-

Spike-in of Heavy Peptide Standard:

-

To a known amount of total protein (e.g., 50 µg), add a known amount of the purified heavy-labeled peptide standard (e.g., 100 fmol).

-

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid.

-

Desalt and concentrate the peptides using a C18 spin column according to the manufacturer's instructions.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).

-

Analyze the sample using a targeted LC-MS/MS method (PRM or MRM). The method should be specifically designed to monitor the precursor and fragment ions of both the endogenous "light" peptide and the "heavy" labeled standard.

-

-

Data Analysis and Quantification:

-

Extract the ion chromatograms for the light and heavy peptide precursors and their fragments.

-

Calculate the peak area for both the light (endogenous) and heavy (standard) peptides.

-

The concentration of the endogenous peptide is calculated using the following formula: Concentration_light = (Peak Area_light / Peak Area_heavy) * Concentration_heavy

-

The absolute amount of the target protein can then be calculated based on the stoichiometry of the peptide within the protein and the initial amount of total protein analyzed.

-

Quantitative Data Presentation

The results from a targeted quantitative proteomics experiment using a heavy-labeled peptide standard can be summarized in a table for clear comparison.

| Target Protein | Endogenous Peptide Sequence | Heavy Peptide Standard Concentration (fmol/µg total protein) | Light/Heavy Peak Area Ratio | Calculated Endogenous Peptide Amount (fmol/µg total protein) |

| Protein X | AVW GL | 2.0 | 1.5 | 3.0 |

| Protein X | AVW GL | 2.0 | 1.8 | 3.6 |

| Protein Y | GW YVR | 1.5 | 0.8 | 1.2 |

| Protein Y | GW YVR | 1.5 | 0.9 | 1.35 |

Note: The bold W indicates the position of the labeled tryptophan in the heavy peptide standard.

Signaling Pathway Diagram

While Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is used to quantify proteins, these proteins are often part of complex signaling pathways. The ability to absolutely quantify key proteins can provide critical insights into the dynamics of these pathways. Below is a generic example of a signaling pathway that could be studied using this quantitative proteomics approach.

Caption: A generic signaling cascade where a key protein can be quantified.

Conclusion

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a valuable reagent for advanced quantitative proteomics. Its utility lies in the synthesis of high-quality, isotopically labeled peptide standards. These standards enable the precise and accurate absolute quantification of target proteins by mass spectrometry, providing crucial data for understanding complex biological systems and for the development of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this powerful tool in their studies.

Application Notes and Protocols: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a Tracer in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways, offering a dynamic view of cellular processes that is unattainable with traditional metabolomics alone. Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a protected, stable isotope-labeled form of the essential amino acid L-tryptophan. The incorporation of both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes provides a robust tool for tracing the fate of tryptophan through its various metabolic routes, most notably the kynurenine pathway, which is implicated in a range of physiological and pathological processes including immune response and neurodegeneration.

These application notes provide a comprehensive guide to the use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a metabolic tracer, from the initial deprotection of the labeled amino acid to the analysis of labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Applications

-

Metabolic Flux Analysis: Quantifying the rate of tryptophan catabolism through the kynurenine and serotonin pathways.

-

Disease Biomarker Discovery: Identifying metabolic signatures associated with diseases where tryptophan metabolism is dysregulated, such as cancer, neurodegenerative disorders, and inflammatory diseases.

-

Drug Development: Assessing the on-target and off-target effects of novel therapeutics on tryptophan metabolism.

-

Nutritional Science: Studying the impact of dietary interventions on tryptophan utilization and metabolite production.

Experimental Workflow Overview

The use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a metabolic tracer involves a multi-step process, beginning with the removal of the protective Fmoc and Boc groups to yield the biologically active L-Tryptophan-¹³C₁₁,¹⁵N₂. This is followed by the introduction of the tracer into the biological system of interest (e.g., cell culture, in vivo model), sample collection, metabolite extraction, and finally, analysis by LC-MS/MS to quantify the incorporation of the stable isotopes into downstream metabolites.

Protocol 1: Deprotection of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

This protocol describes the removal of the Nα-Fmoc and N-in-Boc protecting groups to generate free L-Tryptophan-¹³C₁₁,¹⁵N₂ for use in metabolic tracing experiments. This procedure should be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), as a scavenger

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

-

Nitrogen gas supply

Procedure:

-

Dissolution: Dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in a minimal amount of DCM in a round-bottom flask.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive.

-

Deprotection Reaction: Add the cleavage cocktail to the dissolved starting material. A typical ratio is 10 mL of cleavage cocktail per gram of protected amino acid.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

TFA Removal: Following completion of the reaction, remove the TFA and DCM by rotary evaporation.

-

Precipitation: Add cold anhydrous diethyl ether to the residue to precipitate the deprotected L-Tryptophan-¹³C₁₁,¹⁵N₂.

-

Isolation: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

-

Drying: Dry the final product under a stream of nitrogen gas and then under high vacuum to remove residual solvents.

-

Purity Assessment: Confirm the purity of the L-Tryptophan-¹³C₁₁,¹⁵N₂ by LC-MS and/or NMR.

Protocol 2: In Vitro Metabolic Labeling

This protocol outlines a general procedure for tracing the metabolism of L-Tryptophan-¹³C₁₁,¹⁵N₂ in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Tryptophan-free cell culture medium

-

L-Tryptophan-¹³C₁₁,¹⁵N₂ (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Microcentrifuge tubes

-

Extraction solvent (e.g., 80% methanol, -80°C)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Medium Exchange: Aspirate the complete medium, wash the cells once with PBS, and replace with tryptophan-free medium.

-

Tracer Addition: Add L-Tryptophan-¹³C₁₁,¹⁵N₂ to the medium at a final concentration relevant to the experimental question (e.g., physiological concentration).

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

Sample Collection: At each time point, collect both the cell culture medium and the cell pellet.

-

Medium: Transfer the medium to a microcentrifuge tube and store at -80°C.

-

Cells: Aspirate the remaining medium, wash the cells with ice-cold PBS, and then add ice-cold extraction solvent. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell lysate vigorously.

-

Incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation for LC-MS/MS: Dry the extracted metabolites using a vacuum concentrator and store at -80°C until analysis. Reconstitute in an appropriate solvent prior to injection.

Protocol 3: LC-MS/MS Analysis of Labeled Tryptophan Metabolites

This protocol provides a general framework for the targeted analysis of ¹³C and ¹⁵N incorporation into kynurenine pathway metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient tailored to separate the metabolites of interest.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Develop specific MRM transitions for the unlabeled (M+0) and labeled (M+13 for ¹³C₁₁¹⁵N₂) forms of tryptophan and its key metabolites (e.g., kynurenine, kynurenic acid, 3-hydroxykynurenine, anthranilic acid, quinolinic acid).

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation. The following table provides a hypothetical example of how to present the fractional enrichment of kynurenine pathway metabolites in a cell culture experiment at a specific time point after the introduction of L-Tryptophan-¹³C₁₁,¹⁵N₂.

| Metabolite | Unlabeled (M+0) (%) | Labeled (M+13) (%) |

| Tryptophan | 5.2 ± 0.8 | 94.8 ± 1.2 |

| Kynurenine | 45.3 ± 3.1 | 54.7 ± 2.5 |

| Kynurenic Acid | 78.9 ± 4.5 | 21.1 ± 3.7 |

| 3-Hydroxykynurenine | 62.1 ± 5.2 | 37.9 ± 4.8 |

| Anthranilic Acid | 85.4 ± 6.3 | 14.6 ± 2.9 |

Table 1: Hypothetical fractional enrichment of tryptophan and its metabolites in cell extracts after 24 hours of incubation with L-Tryptophan-¹³C₁₁,¹⁵N₂. Data are presented as mean ± standard deviation (n=3).

The following table presents representative concentrations of key kynurenine pathway metabolites in different biological matrices, adapted from literature values, which can serve as a reference for expected physiological ranges.[1][2][3]

| Metabolite | Placenta (µg/g) | Umbilical Cord (µg/g) | Fetal Membranes (µg/g) |

| Tryptophan | 15.2 ± 2.1 | 10.8 ± 1.5 | 12.5 ± 1.9 |

| Kynurenine | 0.85 ± 0.12 | 0.42 ± 0.07 | 0.55 ± 0.09 |

| Kynurenic Acid | 0.018 ± 0.003 | 0.025 ± 0.004 | 0.022 ± 0.003 |